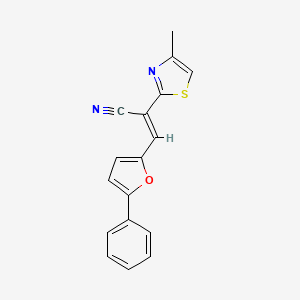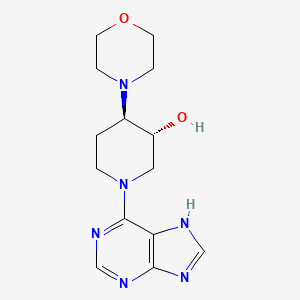![molecular formula C17H18F2N4O B5486614 1-{3-[2-(2,6-difluoro-4-methoxyphenyl)-1H-imidazol-1-yl]butyl}-1H-pyrazole](/img/structure/B5486614.png)
1-{3-[2-(2,6-difluoro-4-methoxyphenyl)-1H-imidazol-1-yl]butyl}-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{3-[2-(2,6-difluoro-4-methoxyphenyl)-1H-imidazol-1-yl]butyl}-1H-pyrazole is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of imidazole derivatives and has been shown to possess a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 1-{3-[2-(2,6-difluoro-4-methoxyphenyl)-1H-imidazol-1-yl]butyl}-1H-pyrazole involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This compound also inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. Additionally, it has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, which plays a role in the regulation of energy metabolism.
Biochemical and Physiological Effects:
1-{3-[2-(2,6-difluoro-4-methoxyphenyl)-1H-imidazol-1-yl]butyl}-1H-pyrazole has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound also inhibits the proliferation of cancer cells and induces apoptosis in tumor cells. Additionally, it has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-{3-[2-(2,6-difluoro-4-methoxyphenyl)-1H-imidazol-1-yl]butyl}-1H-pyrazole in lab experiments is its wide range of biological activities. This compound has been shown to possess anti-inflammatory, anti-tumor, and anti-viral activities, making it a versatile compound for various studies. However, one limitation of using this compound is its potential toxicity. It is important to use appropriate safety precautions when handling this compound in lab experiments.
Orientations Futures
There are several future directions for research on 1-{3-[2-(2,6-difluoro-4-methoxyphenyl)-1H-imidazol-1-yl]butyl}-1H-pyrazole. One area of research is the development of more potent derivatives of this compound for use in the treatment of various diseases. Another area of research is the study of the mechanism of action of this compound in more detail, with a focus on its effects on specific enzymes and signaling pathways. Additionally, the potential use of this compound in combination with other drugs for enhanced therapeutic effects should be explored.
Méthodes De Synthèse
The synthesis of 1-{3-[2-(2,6-difluoro-4-methoxyphenyl)-1H-imidazol-1-yl]butyl}-1H-pyrazole involves a series of chemical reactions. The first step involves the reaction of 2,6-difluoro-4-methoxyaniline with 1-bromo-3-chloropropane to form 2-(2,6-difluoro-4-methoxyphenyl)-1-(3-chloropropyl)aniline. This intermediate is then reacted with imidazole to form the final product, 1-{3-[2-(2,6-difluoro-4-methoxyphenyl)-1H-imidazol-1-yl]butyl}-1H-pyrazole.
Applications De Recherche Scientifique
1-{3-[2-(2,6-difluoro-4-methoxyphenyl)-1H-imidazol-1-yl]butyl}-1H-pyrazole has been studied for its potential therapeutic applications in various fields. It has been shown to possess anti-inflammatory, anti-tumor, and anti-viral activities. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2-(2,6-difluoro-4-methoxyphenyl)-1-(4-pyrazol-1-ylbutan-2-yl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N4O/c1-12(4-8-22-7-3-5-21-22)23-9-6-20-17(23)16-14(18)10-13(24-2)11-15(16)19/h3,5-7,9-12H,4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTKMPBLZHYYEAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1C=CC=N1)N2C=CN=C2C3=C(C=C(C=C3F)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[1-(2-chloro-6-fluorobenzoyl)-3-azetidinyl]pyridine](/img/structure/B5486531.png)


![2-[4-(4,6-diphenyl-3-pyridazinyl)-1-piperazinyl]ethanol](/img/structure/B5486546.png)



![2-[(dimethylamino)methyl]-4-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}methyl)phenol](/img/structure/B5486565.png)
![N-[4-(1-piperidinylsulfonyl)phenyl]cyclopentanecarboxamide](/img/structure/B5486573.png)
![3-fluoro-4-methoxy-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5486593.png)
![N-(5-{[(2-methoxyethyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5486599.png)
![1'-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5486610.png)
![4,5-dimethyl-2-{3-oxo-3-[2-(trifluoromethyl)morpholin-4-yl]propyl}-1H-benzimidazole](/img/structure/B5486626.png)
![2-(5-methoxy-1H-benzimidazol-2-yl)-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}acrylonitrile](/img/structure/B5486636.png)